Fmoc-N-Me-D-Phe(3-CN)-OH
CAS No.:
Cat. No.: VC20680700
Molecular Formula: C26H22N2O4
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C26H22N2O4 |
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Molecular Weight | 426.5 g/mol |
IUPAC Name | (2R)-3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
Standard InChI | InChI=1S/C26H22N2O4/c1-28(24(25(29)30)14-17-7-6-8-18(13-17)15-27)26(31)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23-24H,14,16H2,1H3,(H,29,30)/t24-/m1/s1 |
Standard InChI Key | PMAHMTYTKRJGSX-XMMPIXPASA-N |
Isomeric SMILES | CN([C@H](CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
Fmoc-N-Me-D-Phe(3-CN)-OH, systematically named 3-(3-cyanophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid, adopts a D-configuration at the α-carbon, distinguishing it from its L-enantiomer counterparts . The N-methyl group on the amide nitrogen reduces hydrogen-bonding potential, while the 3-cyano substituent on the phenyl ring introduces electron-withdrawing effects, influencing both reactivity and lipophilicity.
Key Physicochemical Properties:
The SMILES string CN(C(CC1=CC(=CC=C1)C#N)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
encapsulates its stereochemical and functional group arrangement.
Synthesis and Purification Strategies
One-Step Coupling Methodology
Recent advances in peptide synthesis have leveraged carbodiimide-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for efficient amide bond formation. In a representative procedure :
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Activation: Fmoc-protected amino acids (e.g., Fmoc-Phe-OH) are activated with HATU and N-methylmorpholine (NMM) in DMF.
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Coupling: 3,4-Diaminobenzoic acid is added incrementally at 0°C, followed by room-temperature stirring.
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Precipitation: Crude products are isolated via DMF removal and water-induced precipitation, yielding 40–94% purity without chromatography .
For Fmoc-N-Me-D-Phe(3-CN)-OH, analogous methods apply, with the cyano group introduced via nitrile substitution at the phenyl ring’s 3-position.
Challenges in Isomer Formation
Temperature-dependent NMR studies of related compounds (e.g., Fmoc-Pro-Dbz-OH) reveal rotameric and constitutional isomerism, necessitating careful purification to avoid byproducts . For instance, 3- and 4-substituted isomers may co-elute, requiring chromatographic separation or selective precipitation .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality enables sequential deprotection under mild basic conditions (e.g., piperidine), making Fmoc-N-Me-D-Phe(3-CN)-OH ideal for SPPS . Its N-methylation reduces aggregation propensity, enhancing solubility during chain elongation .
Case Study: Pentapeptide Assembly
Using preloaded diaminobenzoate resin, a pentapeptide incorporating Fmoc-N-Me-D-Phe(3-CN)-OH achieved moderate yields (60–70%) after 12 coupling cycles . MALDI-TOF analysis confirmed sequence fidelity, underscoring its utility in complex syntheses.
Comparative Analysis with Related Derivatives
The dual modification in Fmoc-N-Me-D-Phe(3-CN)-OH uniquely balances steric hindrance and electronic effects, optimizing它 for hydrophobic peptide domains .
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